molecular formula C15H15NO3 B1421772 4-(3,4-Dimethoxybenzoyl)-2-methylpyridine CAS No. 1187169-20-5

4-(3,4-Dimethoxybenzoyl)-2-methylpyridine

Cat. No.: B1421772
CAS No.: 1187169-20-5
M. Wt: 257.28 g/mol
InChI Key: ZSQLBOBUDDVNLW-UHFFFAOYSA-N
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Description

The compound “4-(3,4-Dimethoxybenzoyl)-2-methylpyridine” is a derivative of 3,4-Dimethoxybenzoyl chloride . This compound is used in the synthesis of various biologically active compounds .


Synthesis Analysis

The synthesis of related compounds involves the use of 3,4-Dimethoxybenzoyl chloride . For instance, optically active (+)-5-(3,4-dimethoxyphenyl)-4-[[N-[(4S)-2-oxo-4-(phenylmethyl)-2-oxazolidinyl]]carbonyl] oxazole and its enantiomer were obtained by treating 3,4-dimethoxybenzoyl chloride with (S)-1 and ®-1, respectively .


Molecular Structure Analysis

The molecular structure of the parent compound, 3,4-Dimethoxybenzoyl chloride, has the linear formula (CH3O)2C6H3COCl .


Chemical Reactions Analysis

3,4-Dimethoxybenzoyl chloride has been used in various chemical reactions. For example, it has been used in the synthesis of (+)-5-(3,4-dimethoxyphenyl)-4-[[N-[(4S)-2-oxo-4-(phenylmethyl)-2-oxazolidinyl]]carbonyl] oxazole and its enantiomer .


Physical and Chemical Properties Analysis

The parent compound, 3,4-Dimethoxybenzoyl chloride, is a solid at 20 degrees Celsius . It has a molecular weight of 200.62 .

Scientific Research Applications

Supramolecular Association in Organic Acid–Base Salts

Research on molecular salts involving compounds similar to 4-(3,4-Dimethoxybenzoyl)-2-methylpyridine, such as 2-amino-4-methylpyridine derivatives, has revealed insights into hydrogen-bonded supramolecular associations. These compounds form 1D–3D frameworks due to various non-covalent interactions, highlighting their potential in crystal engineering and material science applications (Khalib et al., 2014).

Photochemical Dimerization

Studies on the photochemical dimerization of pyridine derivatives, related to this compound, have shown the formation of unique dimer structures upon ultraviolet irradiation. This indicates potential applications in photochemistry and the development of light-responsive materials (Taylor & Kan, 1963).

Coordination Chemistry

Research involving amine adducts of porphinato carbonylruthenium(II) with pyridine derivatives demonstrates the importance of these compounds in coordination chemistry. The study of their conformational effects and dynamics is crucial for understanding complex molecular systems, which could be relevant in catalysis and molecular recognition processes (Faller, 1979).

Synthesis and Cytotoxic Activity

Compounds structurally related to this compound have been synthesized and tested for cytotoxic activities against various cancer cell lines. These findings suggest potential applications in medicinal chemistry and drug development (Deady et al., 2003).

Safety and Hazards

3,4-Dimethoxybenzoyl chloride is classified as a dangerous compound. It causes severe skin burns and eye damage, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Mechanism of Action

Target of Action

The 3,4-dimethoxybenzyl group is known to act as a protective group for the thiol moiety, which increases the solubility and stability of the precursor .

Mode of Action

The 3,4-dimethoxybenzyl group in the compound acts as a protective group for the thiol moiety, increasing its solubility and stability. This group becomes cleaved off during monolayer formation, especially at elevated temperatures (60 °C) and in the presence of protons (trifluoroacetic acid) .

Biochemical Pathways

The 3,4-dimethoxybenzyl group is known to facilitate the formation of self-assembled monolayers (sams) of aromatic thiolates .

Result of Action

The result of the action of “4-(3,4-Dimethoxybenzoyl)-2-methylpyridine” is the formation of self-assembled monolayers (SAMs) of aromatic thiolates. These SAMs have the same structure and quality as those obtained from the respective unprotected thiols .

Action Environment

The action of “this compound” is influenced by environmental factors such as temperature and the presence of protons. The 3,4-dimethoxybenzyl group becomes cleaved off during monolayer formation, especially at elevated temperatures (60 °C) and in the presence of protons (trifluoroacetic acid) .

Properties

IUPAC Name

(3,4-dimethoxyphenyl)-(2-methylpyridin-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-10-8-12(6-7-16-10)15(17)11-4-5-13(18-2)14(9-11)19-3/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSQLBOBUDDVNLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)C(=O)C2=CC(=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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